(1S,2S)-2-(methylamino)cyclopentan-1-ol
Overview
Description
(1S,2S)-2-(methylamino)cyclopentan-1-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17. The purity is usually 95%.
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Scientific Research Applications
Cyclopentanone Derivatives in Fine Chemicals and Solvents
Cyclopentanone is an essential fine chemical intermediate, significantly utilized in the production of fragrances such as methyl dihydrojasmonate. It also finds applications as a solvent in the electronics industry. The versatility of cyclopentanone derivatives stems from their reactivity, facilitating various industrial production processes and technological applications in China, demonstrating the practical and feasible industrial processes involving cyclopentanone and its derivatives (Sinopec Shanghai, 2011).
Jasmonic Acid Derivatives in Medicinal Chemistry
Jasmonic acid (JA) and its derivatives, including methyl jasmonate (MJ), are cyclopentanone compounds with significant biological activities. These compounds, primarily found in plants, have garnered interest for their potential in medicinal chemistry, including as drugs and prodrugs. The comprehensive review of JA and its derivatives showcases their synthesis, usage, biological activities, and potential in developing new therapeutics (A. Ghasemi Pirbalouti, S. Sajjadi, K. Parang, 2014).
Fragrance Ingredients Safety Assessment
The safety of cyclopentanone and cyclopentenone group, used as fragrance ingredients, was critically evaluated, underscoring the low order of acute toxicity and the minimal evidence of skin irritation at current levels of use. This comprehensive assessment supports the safe use of these compounds in fragrances, highlighting their low risk of sensitization and other safety concerns at reported use levels (D. Belsito, D. Bickers, M. Bruze, et al., 2012).
Ethylene-Action Inhibitors in Postharvest Quality
1-Methylcyclopropene (1-MCP), an ethylene-action inhibitor, has been widely studied for its effects on the postharvest quality of various fruits, highlighting its potential in extending storage life and maintaining quality. This body of research emphasizes the broad applicability of such compounds in agricultural and food sciences, offering insights into the mechanisms of action and potential benefits for postharvest management (Li Li, A. Lichter, D. Chalupowicz, et al., 2016).
Properties
IUPAC Name |
(1S,2S)-2-(methylamino)cyclopentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-5-3-2-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEYCYRQJINORB-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCC[C@@H]1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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